A 77636 hydrochloride

Übersicht

Beschreibung

A 77636 hydrochloride is a potent and selective dopamine D1-like receptor agonist . It has pEC50 values of 8.97 and < 5 for D1-like and D2-like receptors respectively . It displays anti-Parkinsonian activity following oral administration in vivo . It also exhibits an 11-fold cell type bias over dopamine in a functional assay in U2 cells .

Molecular Structure Analysis

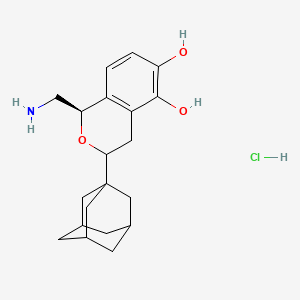

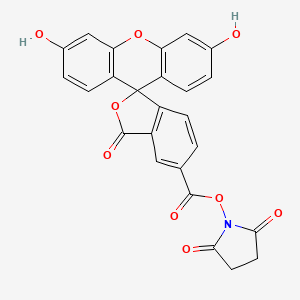

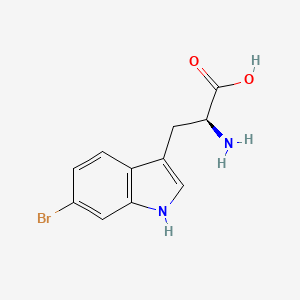

The empirical formula of A 77636 hydrochloride is C20H27NO3 · HCl · xH2O . Its molecular weight is 365.89 on an anhydrous basis . The SMILES string representation of its structure is O.Cl.NC[C@@H]1OC@@Hc(O)ccc12)C34CC5CC(CC(C5)C3)C4 .Physical And Chemical Properties Analysis

A 77636 hydrochloride is a solid substance . It is white to off-white in color . It is soluble in water, with a solubility of more than 10 mg/mL . It should be stored in a desiccated state, protected from light, at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen

Dopamine D1 Receptor Agonist and Parkinson's Disease

A 77636 hydrochloride is primarily recognized as a selective dopamine D1 receptor agonist. It has shown significant affinity for the dopamine D1 receptor and has been studied extensively in the context of Parkinson's disease. Research conducted by Kebabian et al. (1992) demonstrated that A 77636 could increase locomotor activity and decrease the severity of Parkinsonian-like symptoms in marmosets, suggesting its potential utility in treating Parkinson's disease (Kebabian et al., 1992).

Neurobiological Effects

Further studies explored the neurobiological impacts of A 77636. Asin and Wirtshafter (1993) observed that acute injections of A 77636 induced ipsilateral Fos-like immunoreactivity and contralateral rotation in rats with unilateral dopamine-depleting lesions. However, repeated treatment with A 77636 resulted in a failure to induce either striatal c-fos or rotation, highlighting changes in dopamine D1 receptor sensitivity (Asin & Wirtshafter, 1993).

Interaction with D2 Dopamine Receptors

Research by Wirtshafter and Asin (1994) showed that systemic administration of A 77636 led to a dose-dependent induction of Fos-like immunoreactivity in the striatum. Their findings indicated a complex interaction between D1 and D2 dopamine receptor stimulation, revealing a more nuanced understanding of dopamine receptor dynamics (Wirtshafter & Asin, 1994).

Tolerance Development and Receptor Desensitization

Lin et al. (1996) discovered that A 77636 induced rapid tolerance in vivo due to its prolonged activation of the D1 receptor. This property limits its potential for Parkinson's disease therapy, as the continued activation of the D1 receptor by A 77636 leads to an inability of the receptor to recover its responsiveness (Lin et al., 1996).

Acetylcholine Release Stimulation

Acquas et al. (1994) studied the effects of A 77636 on acetylcholine release in rats. They found that administration of A 77636 significantly increased acetylcholine release in the rat frontal cortex and hippocampus, suggesting its potential relevance in treating acetylcholine deficit-related syndromes (Acquas et al., 1994).

Desensitization Profile in Primates

Blanchet et al. (1996) explored the desensitization process of dopamine D1 receptors in primates treated with A 77636. Their findings showed that dopamine D1 receptors are susceptible to desensitization after prolonged occupancy, which is crucial for understanding the dynamics of dopamine receptor function in clinical settings (Blanchet et al., 1996).

Wirkmechanismus

Target of Action

A 77636 hydrochloride is a potent, orally active, selective, and long-acting dopamine D1 receptor agonist . The dopamine D1 receptor is a G protein-coupled receptor that stimulates adenylyl cyclase and cAMP-dependent protein kinase . It plays a crucial role in behavioral responses and the growth and development of neurons .

Mode of Action

A 77636 hydrochloride interacts with the dopamine D1 receptor, acting as a full agonist . This interaction stimulates the production of cyclic adenosine monophosphate (cAMP), leading to the activation of cAMP-dependent protein kinase . It’s worth noting that A 77636 hydrochloride is functionally inactive at the dopamine D2 receptor .

Biochemical Pathways

The primary biochemical pathway affected by A 77636 hydrochloride is the dopamine signaling pathway. By acting as an agonist at the D1 receptor, it enhances dopamine signaling. This leads to increased production of cAMP and activation of cAMP-dependent protein kinase . The downstream effects of this pathway activation can vary depending on the specific neuronal context but generally include changes in neuron firing rates and patterns.

Result of Action

A 77636 hydrochloride has been shown to have nootropic, anorectic, rewarding, and antiparkinsonian effects in animal studies . Its high potency and long duration of action can lead to d1 receptor downregulation and tachyphylaxis .

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20;/h1-2,11-13,17-18,22-23H,3-10,21H2;1H/t11?,12?,13?,17-,18-,20?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHPNJVKFAPVOG-QYFJGNGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042576 | |

| Record name | A 77636 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

A 77636 hydrochloride | |

CAS RN |

145307-34-2 | |

| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-2-benzopyran-5,6-diol hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145307-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A 77636 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-77636 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6RGP1J4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

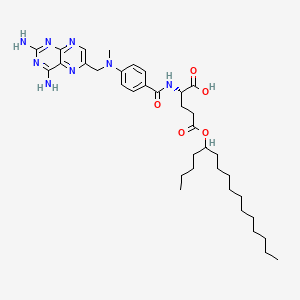

![2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664196.png)